allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological activities. Key structural features include:
- (5-methyl-2-furyl)methylene substituent at position 2, introducing electron-rich aromatic character.
- 2-thienyl group at position 5, contributing sulfur-based electronic effects.
- Methyl group at position 7, influencing steric and conformational properties.
Properties
Molecular Formula |
C21H18N2O4S2 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
prop-2-enyl (2E)-7-methyl-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H18N2O4S2/c1-4-9-26-20(25)17-13(3)22-21-23(18(17)15-6-5-10-28-15)19(24)16(29-21)11-14-8-7-12(2)27-14/h4-8,10-11,18H,1,9H2,2-3H3/b16-11+ |
InChI Key |
JYZLQKMRRQTCJE-LFIBNONCSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC=C)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Synthesis Overview
The synthesis typically follows these steps:
- Formation of Thiazole and Pyrimidine Rings : Using appropriate thioketones and amines.
- Allylation : Introduction of the allyl group via nucleophilic substitution.
- Characterization : Confirmation of structure through spectroscopic methods.
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazolo-pyrimidines exhibit notable antimicrobial activity. For instance, compounds similar to allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo have shown effectiveness against various bacterial strains, suggesting potential as antibiotic agents .
Anticancer Activity
Research has highlighted the anticancer properties of thiazolo-pyrimidine derivatives. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Some derivatives have been investigated for neuroprotective effects, with findings suggesting that they may help in the treatment of neurodegenerative diseases by mitigating oxidative stress and inflammation .
Drug Development
The unique structure of allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo makes it a candidate for drug development targeting specific diseases such as cancer and infections. The ability to modify its structure allows for the optimization of pharmacological properties.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound and various biological targets, enhancing our understanding of its mechanism of action . This computational approach aids in the design of more potent analogs.
Case Study: Antimicrobial Efficacy
A recent study demonstrated that a derivative of allyl (2E)-7-methyl exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using standard agar diffusion methods, showing promising results compared to conventional antibiotics .
Case Study: Anticancer Potential
In another investigation focusing on breast cancer cell lines, thiazolo-pyrimidine derivatives were found to induce cell death through mitochondrial pathways. The study utilized flow cytometry and Western blot analysis to confirm apoptotic markers, underscoring the therapeutic potential of these compounds in oncology .
Mechanism of Action
The mechanism of action of allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights structural differences and substituent impacts among related thiazolo[3,2-a]pyrimidine derivatives:
Physicochemical Properties
- Conformational Analysis :
- Hydrogen Bonding : Methoxy or acetoxy groups (e.g., in ) facilitate intermolecular C–H···O bonds, while the target compound’s furyl oxygen may participate in weaker interactions.
Biological Activity
Allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 587.613 g/mol. Its structure incorporates various functional groups that contribute to its biological activity.
Synthesis Methods
Recent advancements in multicomponent reactions (MCRs) have facilitated the synthesis of this compound and similar derivatives. MCRs are efficient for creating complex molecules with diverse biological activities. For instance, the synthesis of derivatives with antibacterial, anticancer, and anti-inflammatory properties has been reported using similar methodologies .
Antibacterial Activity
Research indicates that compounds related to thiazolo[3,2-a]pyrimidines exhibit significant antibacterial properties. For example, derivatives synthesized through MCRs have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 20 to 70 µM against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in several studies. These compounds have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved often include the inhibition of key signaling proteins associated with tumor growth .
Neurotropic Activity
Some derivatives of this compound class have been evaluated for neurotropic effects, particularly in promoting neurite outgrowth in neuronal cultures. This activity suggests potential applications in treating neurodegenerative diseases or peripheral neuropathies .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of a derivative similar to this compound against multiple bacterial strains. The compound exhibited MIC values significantly lower than traditional antibiotics, indicating its potential as a novel antibacterial agent .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that the compound induced apoptosis at concentrations as low as 10 µM. Mechanistic studies indicated that it activates caspase pathways and inhibits cell proliferation markers .
Research Findings Summary Table
| Activity | Target Organism/Cell Line | MIC/IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 20 µM | Cell wall synthesis inhibition |
| Escherichia coli | 40 µM | Disruption of membrane integrity | |
| Anticancer | Various cancer cell lines | 10 µM | Induction of apoptosis via caspase activation |
| Neurotropic | Neuronal cultures | N/A | Promotion of neurite outgrowth |
Q & A
What synthetic methodologies are optimal for preparing allyl (2E)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
Answer:
The synthesis typically involves a multi-step cyclocondensation strategy. A common approach is to react 2-aminothiazole derivatives with tricarbonyl methane intermediates under acidic conditions (e.g., acetic acid) to form the thiazolo[3,2-a]pyrimidine core. Substituents like the allyl ester group and heteroaromatic moieties (e.g., 5-methyl-2-furyl and 2-thienyl) are introduced via Knoevenagel condensation or nucleophilic substitution. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization .
- Catalysts : Lewis acids (e.g., ZnCl₂) or iodine may accelerate heterocycle formation .
- Temperature control : Reflux conditions (80–120°C) are critical for regioselective product formation .
How can the stereochemical configuration (E/Z isomerism) of the exocyclic double bond in this compound be rigorously confirmed?
Answer:
The (2E) configuration is validated using:
- X-ray crystallography : Direct determination of spatial arrangement via single-crystal analysis (e.g., C–H···O hydrogen bonding patterns) .
- NMR spectroscopy : Coupling constants () between protons on the double bond (e.g., Hz for trans-configuration) .
- UV-Vis spectroscopy : Conjugation effects of the double bond with the thiazolo-pyrimidine system alter absorption maxima .
What advanced techniques are recommended for resolving contradictions in crystallographic and spectroscopic data for this compound?
Answer:
Discrepancies between X-ray diffraction (XRD) and NMR/IR data can arise from dynamic effects (e.g., crystal packing vs. solution-state conformers). Mitigation strategies include:
- Multi-technique validation : Cross-validate XRD with solid-state NMR or Raman spectroscopy .
- DFT calculations : Compare experimental XRD bond lengths/angles with theoretical models .
- Variable-temperature NMR : Identify temperature-dependent conformational changes in solution .
What experimental designs are effective for studying the compound’s bioactivity, given structural similarities to bioactive thiazolo-pyrimidines?
Answer:
Leverage structure-activity relationship (SAR) insights from analogous compounds:
- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC determination) and fungi (C. albicans), using standardized protocols like CLSI .
- Enzyme inhibition : Screen against kinases or cyclooxygenases via fluorescence-based assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
How can computational methods enhance the understanding of this compound’s reactivity and electronic properties?
Answer:
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .
- MD simulations : Analyze stability of the allyl ester group in aqueous environments .
What strategies address low yields in the final cyclization step of the synthesis?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Solutions include:
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- Protecting groups : Temporarily block reactive sites (e.g., thienyl sulfur) during cyclization .
- Additives : Use molecular sieves to remove water and shift equilibrium toward product .
How does substitution at the 5-position (2-thienyl group) influence the compound’s electronic and biological properties?
Answer:
The 2-thienyl group contributes to:
- Electron delocalization : Enhances π-stacking with biological targets, as seen in XRD studies of similar compounds .
- Bioactivity modulation : Thienyl derivatives exhibit improved antimicrobial potency compared to phenyl analogs .
- Solubility : The sulfur atom increases lipophilicity, requiring DMSO for in vitro assays .
What analytical workflows are recommended for detecting degradation products under storage conditions?
Answer:
- HPLC-MS : Monitor hydrolytic cleavage of the allyl ester group (common degradation pathway) .
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and compare chromatograms .
- TGA/DSC : Identify thermal decomposition thresholds .
How can green chemistry principles be applied to improve the sustainability of this compound’s synthesis?
Answer:
- Solvent-free reactions : Use ball milling for cyclization steps .
- Biocatalysts : Lipases for esterification/transesterification .
- Recyclable catalysts : Immobilized ionic liquids for Knoevenagel condensation .
What mechanistic insights explain the regioselectivity of the furyl-methylene group incorporation?
Answer:
Regioselectivity is governed by:
- Electronic effects : Electron-rich 5-methyl-2-furyl favors nucleophilic attack at the α-position of the pyrimidine ring .
- Steric factors : Bulky substituents on the thiazole ring direct the furyl group to the less hindered site .
- Acid catalysis : Protonation of the carbonyl oxygen enhances electrophilicity at the β-carbon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
